2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide is a synthetic organic compound characterized by the presence of fluorine atoms on its phenoxy groups
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide typically involves the reaction of 2-fluorophenol with 2-bromoethylamine to form an intermediate, which is then reacted with 4-fluorophenol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions, using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways .
Comparison with Similar Compounds
2-(2-fluorophenoxy)-N-(2-(4-fluorophenoxy)ethyl)propanamide can be compared with other fluorinated phenoxy compounds, such as:
2-(4-fluorophenoxy)ethylamine: This compound shares a similar structure but lacks the propanamide group, resulting in different chemical and biological properties.
4-(2-fluorophenoxy)phenol: This compound has a similar phenoxy structure but differs in the position of the fluorine atom, affecting its reactivity and applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2NO3/c1-12(23-16-5-3-2-4-15(16)19)17(21)20-10-11-22-14-8-6-13(18)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLOMDFRTPAIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCOC1=CC=C(C=C1)F)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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